

Application Notes and Protocols for 3'-Trifluoromethylisobutyranilide as a Chemical Intermediate

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Compound of Interest

Compound Name: 3'-Trifluoromethylisobutyranilide

Cat. No.: B124288

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **3'-Trifluoromethylisobutyranilide** as a versatile chemical intermediate, primarily in the synthesis of pharmacologically active molecules and as a reference standard in analytical applications. Detailed experimental protocols and data are provided to support researchers in its practical application.

Chemical and Physical Properties

3'-Trifluoromethylisobutyranilide, also known as N-(3-(trifluoromethyl)phenyl)isobutyramide, is an organic compound with the following properties:

Property	Value
CAS Number	1939-27-1
Molecular Formula	C ₁₁ H ₁₂ F ₃ NO
Molecular Weight	231.21 g/mol
Appearance	Off-white to pale orange solid
Melting Point	100-101 °C
Boiling Point	313.5 ± 42.0 °C (Predicted)
Solubility	Slightly soluble in chloroform and methanol

Applications as a Chemical Intermediate

The primary application of **3'-Trifluoromethylisobutyranilide** is as a key intermediate in the synthesis of the non-steroidal antiandrogen drug, Flutamide. The trifluoromethyl (-CF₃) group is a crucial pharmacophore that enhances the lipophilicity and metabolic stability of drug candidates, making this intermediate a valuable building block in medicinal chemistry for the development of novel therapeutics targeting the androgen receptor.

Intermediate in the Synthesis of Flutamide

3'-Trifluoromethylisobutyranilide is the direct precursor to Flutamide. The synthesis involves the nitration of **3'-Trifluoromethylisobutyranilide** to introduce a nitro group at the 4-position of the aniline ring.



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Building Block for Novel Androgen Receptor Modulators

The trifluoromethylphenyl-amide scaffold is a common feature in many androgen receptor antagonists.[1] **3'-Trifluoromethylisobutyranilide** serves as a readily available starting material for the synthesis of new derivatives with potential therapeutic applications in prostate cancer and other androgen-dependent diseases. Modifications can be made to the isobutyryl group or by further substitution on the aromatic ring to explore structure-activity relationships (SAR).

Application as an Analytical Reference Standard

3'-Trifluoromethylisobutyranilide is a known impurity (Impurity E) in the synthesis of Flutamide. As such, it is an essential reference standard for the quality control of Flutamide drug substance and drug products.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Validated HPLC methods are used to detect and quantify impurities in Flutamide. The following table summarizes typical parameters for a reversed-phase HPLC method for the analysis of Flutamide and its impurities.

Parameter	Typical Value
Column	C8 or C18, 5 μ m, 4.6 x 250 mm
Mobile Phase	Acetonitrile:Water (e.g., 50:50 v/v)[2]
Flow Rate	1.0 mL/min[2]
Detection	UV at 240 nm or 294 nm[2][3]
Linearity Range	10-125 μ g/mL (for Flutamide)[2]
Limit of Quantification (LOQ)	26.355×10^{-3} μ g/mL (for Flutamide)[4]
Limit of Detection (LOD)	8.697×10^{-3} μ g/mL (for Flutamide)[4]

Experimental Protocols

Synthesis of 3'-Trifluoromethylisobutyranilide

This protocol describes a common method for the acylation of 3-(trifluoromethyl)aniline.

Materials:

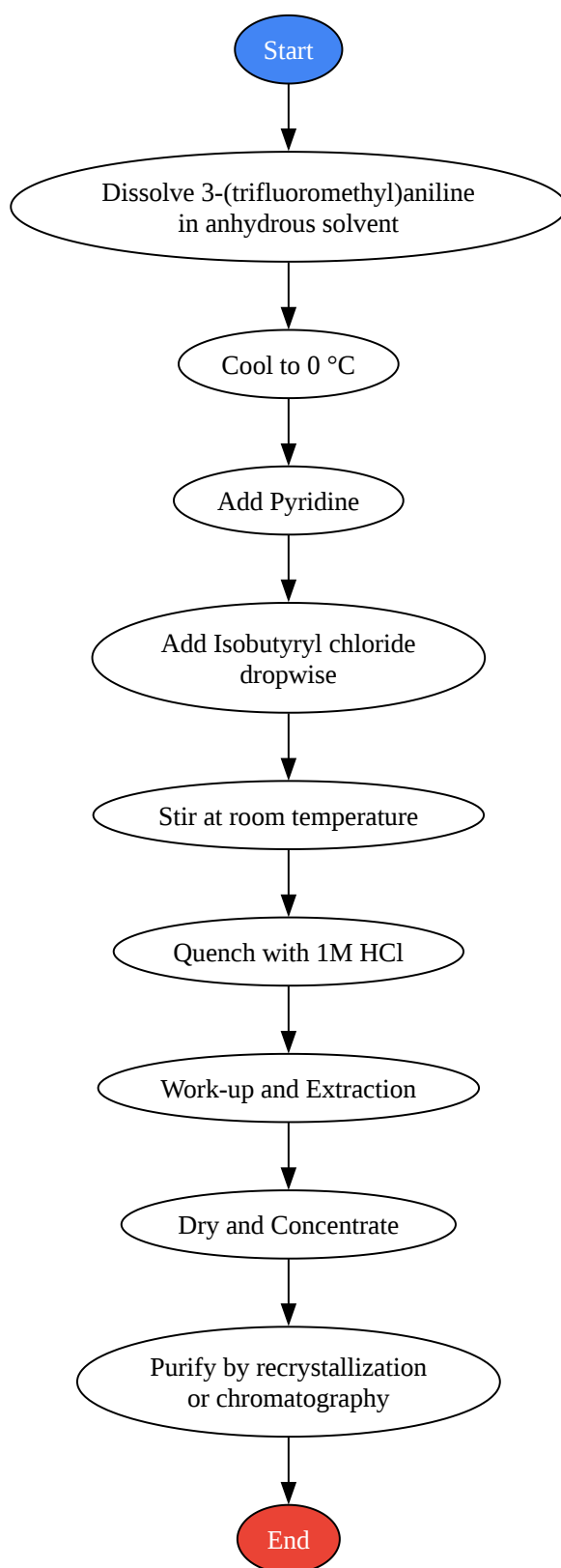
- 3-(Trifluoromethyl)aniline
- Isobutyryl chloride
- Pyridine (or another suitable base)
- Anhydrous solvent (e.g., Dichloromethane, Toluene)
- Hydrochloric acid (HCl), 1M
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a clean, dry round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add pyridine (1.1 eq) to the stirred solution.
- Add isobutyryl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

- Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.
- Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure **3'-Trifluoromethylisobutyranilide**.

Note: A one-pot method for the synthesis of Flutamide starting from benzotrifluoride has been reported, where **3'-Trifluoromethylisobutyranilide** is generated in situ. This method involves nitration, followed by reduction and acylation in the presence of iron powder and isobutyric acid.[5]



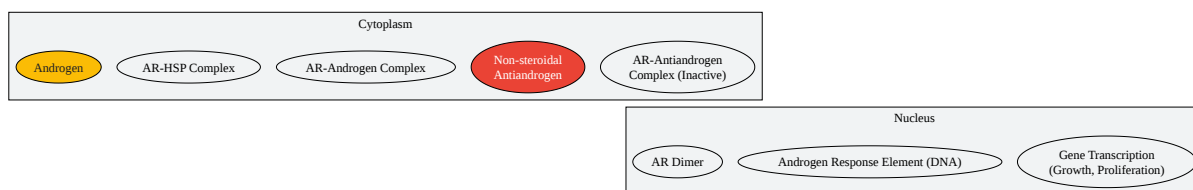
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Biological Context: Targeting the Androgen Receptor Signaling Pathway

3'-Trifluoromethylisobutyranilide is a precursor to Flutamide, a non-steroidal antiandrogen that competitively inhibits the androgen receptor (AR). The AR signaling pathway is a critical driver in the development and progression of prostate cancer.

In the absence of a ligand, the AR is located in the cytoplasm in a complex with heat shock proteins (HSPs).[6] Upon binding of androgens like testosterone or dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[6] In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell growth and proliferation.[5]

Non-steroidal antiandrogens like Flutamide and its derivatives act by binding to the ligand-binding domain (LBD) of the AR, preventing the binding of natural androgens and thereby inhibiting the downstream signaling cascade.



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